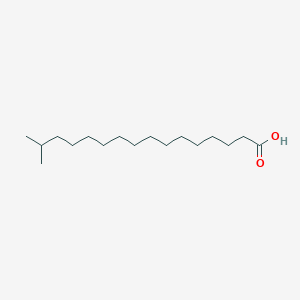

15-Methylhexadecanoic acid

准备方法

合成路线和反应条件

15-甲基棕榈酸可以通过多种化学反应合成。 一种常见的方法是在强碱(如氢化钠)存在下,用甲基碘化物对棕榈酸进行甲基化 。反应通常在无水条件下进行,以防止酯中间体的水解。

工业生产方法

15-甲基棕榈酸的工业生产通常涉及不饱和脂肪酸的催化加氢,然后进行甲基化。 该过程经过优化,以实现高收率和纯度,最终产品通过蒸馏或结晶纯化 .

化学反应分析

α-Oxidation

In Sorangium aurantiaca, deuterium-labeled 15-methylhexadecanoic acid undergoes α-oxidation , producing:

-

Iso-even fatty acids (e.g., iso-C₁₆:₀)

-

Hydroxylated derivatives : 2-hydroxy- and 3-hydroxy-iso-C₁₇:₀ .

Mechanism :

-

Oxidation at the α-carbon (adjacent to the methyl branch).

-

Subsequent decarboxylation shortens the chain by one carbon .

β-Oxidation

Limited evidence suggests partial β-oxidation in S. aurantiaca, yielding odd-chain fatty acids (e.g., iso-C₁₅:₀) .

Role in Rumen Fermentation

This compound correlates with microbial activity in ruminants:

-

Positive association with microbial crude protein (MCP) synthesis (ρ = 0.82 for iso-C₁₇:₀) .

-

Negatively correlated with ammonia-N (ρ = -0.73), indicating ties to efficient nitrogen utilization .

| Parameter | Correlation Coefficient (ρ) | Significance |

|---|---|---|

| MCP synthesis | 0.82 | P < 0.05 |

| Acetate proportion | -0.69 | P < 0.05 |

Enzymatic Modifications

-

Hydroxylation : Forms 2- and 3-hydroxy derivatives in S. aurantiaca, confirmed via GC-MS .

-

Esterification : Incorporated into complex lipids (e.g., phospholipids) in bacterial membranes .

Stability and Reactivity

科学研究应用

Lipid Science and Biochemistry

15-Methylhexadecanoic acid plays a significant role in lipid research, particularly in the study of branched-chain fatty acids (BCFAs). These compounds are essential for maintaining cellular membrane integrity and fluidity, especially in bacteria. The presence of branched-chain fatty acids like this compound can influence membrane properties and affect how bacteria respond to environmental stresses such as temperature changes and toxic conditions .

Key Findings:

- BCFAs are critical for membrane fluidity, allowing bacteria to adapt to varying environmental conditions .

- The fatty acid is synthesized via specific elongation enzymes, which are crucial for bacterial growth and development .

Microbial Taxonomy

In microbiology, the composition of fatty acids, including this compound, serves as a taxonomic marker for certain bacterial species. The unique profile of iso- and anteiso-fatty acids can help differentiate between bacterial strains and provide insights into their ecological roles .

Application Example:

- Studies have shown that the fatty acid composition can indicate the metabolic pathways utilized by different bacteria, aiding in the classification and understanding of microbial communities .

Cancer Research

Recent studies have highlighted the potential anti-cancer properties of this compound. Research indicates that this compound may selectively induce apoptosis (programmed cell death) in cancer cells. This effect has been observed in model organisms such as Caenorhabditis elegans, where the presence of monomethyl branched-chain fatty acids (including this compound) was linked to growth inhibition in cancerous cells .

Research Insights:

- The compound has been shown to affect gene expression related to apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .

- Further research is needed to fully understand its mechanisms and efficacy in human cancer models.

Potential Therapeutic Uses

Beyond its applications in research, there is growing interest in the therapeutic potential of this compound. Its possible anti-inflammatory properties make it a candidate for further investigation in treating inflammatory diseases .

Research Directions:

- Investigations into its role as an internal standard in lipid studies highlight its utility in various biochemical analyses .

- The compound's safety profile needs thorough evaluation before any clinical applications can be considered.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Lipid Science | Study of membrane fluidity and integrity | Influences bacterial adaptation to stress |

| Microbial Taxonomy | Taxonomic marker for bacterial classification | Unique fatty acid profiles aid differentiation |

| Cancer Research | Induction of apoptosis in cancer cells | Selective growth inhibition observed |

| Therapeutic Potential | Possible anti-inflammatory applications | Requires further investigation |

作用机制

15-甲基棕榈酸发挥作用的机制涉及其掺入细胞膜中,在那里它会影响膜的流动性和功能。它也可以通过酶促转化形成生物活性脂质,这些脂质参与信号通路。 例如,它可以被转化为棕榈酰乙醇酰胺,具有抗炎作用 .

相似化合物的比较

15-甲基棕榈酸与其他甲基化脂肪酸类似,例如:

- 14-甲基十六烷酸

- 12-甲基十四烷酸

- 棕榈酸甲酯

- 异棕榈酸

- 异硬脂酸

独特性

15-甲基棕榈酸的独特之处在于其在第 15 个碳上的特定甲基化,这会影响其物理和化学性质,使其在反应性和生物活性方面具有独特之处 .

生物活性

15-Methylhexadecanoic acid, also known as iso C17 fatty acid, is a branched-chain fatty acid with the molecular formula and a molecular weight of 270.5 Da. This compound has garnered attention in various fields due to its potential biological activities, particularly its anti-inflammatory and antimicrobial properties.

- Molecular Formula:

- Molecular Weight: 270.5 Da

- CAS Registry Number: 1603-03-8

- Other Names: Methyl isoheptadecanoate

Sources and Occurrence

This compound is found in various natural sources including:

- Bovine milk fat

- The fat of one-humped camels (C. dromedarius)

- Sika deer preorbital gland secretions, where it constitutes over 29% of the volatile compounds .

1. Anti-inflammatory Potential

Research indicates that branched-chain fatty acids (BCFAs), including this compound, exhibit anti-inflammatory properties. A study highlighted the role of BCFAs in modulating inflammatory responses in bovine models, suggesting their potential utility in reducing inflammation in various conditions .

2. Antimicrobial Activity

This compound has been identified as having antimicrobial properties. A study involving endophytic fungi and bacteria from the Amazonian palm tree Astrocaryum sciophilum demonstrated that certain fatty acids, including this compound, exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations in the tens of µg/mL range .

Case Studies

- Antibacterial Lipids from Amazonian Palm : In this study, researchers isolated several fatty acids from Luteibacter sp., including 15-methyl-(9Z)-hexadecenoic acid, which showed significant antibacterial activity against MRSA. The structural characterization was performed using advanced techniques such as liquid chromatography coupled with tandem mass spectrometry (UPHLC-HRMS/MS) to confirm the biological activity of these compounds .

- Volatile Compounds in Sika Deer : A study analyzed the preorbital gland secretions from female sika deer and found that branched-chain carboxylic acids, including this compound, were present in significant amounts. This discovery marks the first report of such fatty acids from ungulate preorbital glands, indicating a potential role in communication or signaling among these animals .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

15-methylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUXHTGBZYEGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166853 | |

| Record name | Hexadecanoic acid, 15-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-03-8 | |

| Record name | 15-Methylhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanoic acid, 15-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 15-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-Methylhexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECANOIC ACID, 15-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8I04ZY2JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。